molecular formula C28H24ClNO6 B14954805 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl (2R)-{[(benzyloxy)carbonyl]amino}(phenyl)ethanoate

6-chloro-2-oxo-4-propyl-2H-chromen-7-yl (2R)-{[(benzyloxy)carbonyl]amino}(phenyl)ethanoate

Cat. No.: B14954805
M. Wt: 505.9 g/mol
InChI Key: BZAFORNKZIVYKT-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-2-oxo-4-propyl-2H-chromen-7-yl (2R)-{[(benzyloxy)carbonyl]amino}(phenyl)ethanoate is a complex organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl (2R)-{[(benzyloxy)carbonyl]amino}(phenyl)ethanoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Chromen Core: The chromen core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-hydroxyacetophenone and an appropriate aldehyde.

    Introduction of the Chlorine Atom: Chlorination of the chromen core is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Propyl Group: The propyl group is introduced via an alkylation reaction using propyl bromide or propyl iodide.

    Formation of the Ester Linkage: The ester linkage is formed by reacting the chromen derivative with (2R)-{[(benzyloxy)carbonyl]amino}(phenyl)ethanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorine atom in the chromen core can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives of the chromen core.

Scientific Research Applications

6-chloro-2-oxo-4-propyl-2H-chromen-7-yl (2R)-{[(benzyloxy)carbonyl]amino}(phenyl)ethanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl (2R)-{[(benzyloxy)carbonyl]amino}(phenyl)ethanoate
  • Ethyl (6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy(phenyl)acetate

Uniqueness

Compared to similar compounds, 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl (2R)-{[(benzyloxy)carbonyl]amino}(phenyl)ethanoate is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C28H24ClNO6

Molecular Weight

505.9 g/mol

IUPAC Name

(6-chloro-2-oxo-4-propylchromen-7-yl) (2R)-2-phenyl-2-(phenylmethoxycarbonylamino)acetate

InChI

InChI=1S/C28H24ClNO6/c1-2-9-20-14-25(31)35-23-16-24(22(29)15-21(20)23)36-27(32)26(19-12-7-4-8-13-19)30-28(33)34-17-18-10-5-3-6-11-18/h3-8,10-16,26H,2,9,17H2,1H3,(H,30,33)/t26-/m1/s1

InChI Key

BZAFORNKZIVYKT-AREMUKBSSA-N

Isomeric SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)[C@@H](C3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C(C3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.